Higher Lipophilicity (XLogP3) Compared to Tetrahydro- and Non-Methylated Indazole Analogs
3-(1-Methyl-1H-indazol-3-yl)propanenitrile exhibits a significantly higher predicted lipophilicity than its closest structural analogs, 3-(1H-indazol-1-yl)propanenitrile and 3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile [1][2][3]. Its computed XLogP3 value is 1.9, compared to 1.4 for the tetrahydro analog and an expected lower value for the non-methylated indazole derivative [1][3]. This increased lipophilicity is driven by the combination of N1-methylation and the fully aromatic indazole core [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (Predicted) |
| Comparator Or Baseline | 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile: 1.4 (Predicted) [3]; 3-(1H-indazol-1-yl)propanenitrile: not reported but expected to be lower due to lack of methyl group and different substitution pattern |
| Quantified Difference | 0.5 log units higher than the tetrahydro analog |
| Conditions | Computational prediction (XLogP3) based on chemical structure |
Why This Matters
Higher lipophilicity can improve membrane permeability and blood-brain barrier penetration in drug discovery programs, making this compound a more suitable starting point for CNS-targeted projects.
- [1] Kuujia. 3-(1-Methyl-1H-indazol-3-yl)propanenitrile (CAS 1498678-06-0): Properties, Applications and References. View Source
- [2] PubChem. 5-(1-methyl-1H-indazol-3-yl)-1,3-oxazol-2-amine. PubChem CID 165684526. Computed Properties. View Source
- [3] PubChem. 3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile. PubChem CID 139291472. Computed Properties. View Source
